![molecular formula C12H9FO2 B6369985 2-(3-Fluoro-4-hydroxyphenyl)phenol, 95% CAS No. 1261896-10-9](/img/structure/B6369985.png)
2-(3-Fluoro-4-hydroxyphenyl)phenol, 95%
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Overview
Description
2-(3-Fluoro-4-hydroxyphenyl)phenol, 95% (2-fluoro-4-hydroxyphenol) is a compound used in many scientific research applications. It is used in reaction with other compounds to form a variety of products, and it has a wide range of biochemical and physiological effects.
Scientific Research Applications
2-fluoro-4-hydroxyphenol is used in many scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of a variety of compounds, such as aryl amines, aryl esters, and aryl nitriles. It has also been used in the synthesis of pharmaceuticals, dyes, and fragrances.
Mechanism of Action
2-fluoro-4-hydroxyphenol is a highly reactive compound and it reacts with other compounds to form a variety of products. The reaction mechanism involves the formation of an intermediate, which is then attacked by the nucleophile. The reaction then proceeds to form the desired product.
Biochemical and Physiological Effects
2-fluoro-4-hydroxyphenol has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
2-fluoro-4-hydroxyphenol has several advantages for lab experiments. It is a highly reactive compound, which makes it ideal for use in organic synthesis. It is also relatively easy to synthesize and is available in large quantities. However, it is important to note that it is a highly toxic compound and should be handled with care.
Future Directions
The potential applications of 2-fluoro-4-hydroxyphenol are vast and there are many possible future directions for research. One potential direction is the development of new pharmaceuticals and drugs that utilize the compound’s biochemical and physiological effects. Another potential direction is the development of new dyes and fragrances that utilize the compound’s reactivity. Additionally, further research could be conducted on the compound’s mechanism of action and its effects on other enzymes and proteins. Finally, further research could be conducted on the compound’s toxicity and its potential for use in medical applications.
Synthesis Methods
2-fluoro-4-hydroxyphenol can be synthesized by reacting aniline with hydrochloric acid and sodium nitrite in the presence of a catalyst. The reaction yields a product that is 95% pure 2-fluoro-4-hydroxyphenol. This synthesis method has been successfully used to produce 2-fluoro-4-hydroxyphenol in high yields.
properties
IUPAC Name |
2-fluoro-4-(2-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZFVOZGAFCWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683453 |
Source
|
Record name | 3'-Fluoro[1,1'-biphenyl]-2,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-10-9 |
Source
|
Record name | 3'-Fluoro[1,1'-biphenyl]-2,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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